molecular formula C11H15N5O5S B12931868 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one

Cat. No.: B12931868
M. Wt: 329.34 g/mol
InChI Key: VEABMYFEYLXTSD-UUOKFMHZSA-N
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Description

The compound 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one is a purine nucleoside derivative characterized by:

  • Core structure: A purine base (2-amino-8-methylthio substitution) linked to a ribose-like tetrahydrofuran moiety with hydroxyl and hydroxymethyl groups .
  • Molecular formula: C₁₁H₁₅N₅O₅S (inferred from analogs in ).

Properties

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t3-,5-,6-,9-/m1/s1

InChI Key

VEABMYFEYLXTSD-UUOKFMHZSA-N

Isomeric SMILES

CSC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Canonical SMILES

CSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one involves multiple steps, starting from readily available precursors. The process typically includes the protection of hydroxyl groups, formation of the purine ring, and introduction of the methylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography. The goal is to produce the compound in bulk quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the purine base.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives are often studied for their biological activities and potential therapeutic uses.

Scientific Research Applications

Antiviral Activity

Research indicates that purine derivatives like 2-amino-9-(methylthio)-1H-purin-6(9H)-one can exhibit antiviral properties. For instance, studies have shown that modifications in the purine structure can enhance the efficacy against viral infections such as the tobacco mosaic virus (TMV). The compound's ability to interact with viral RNA is crucial for its antiviral mechanism .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity. It has shown potential in inhibiting bacterial growth through mechanisms involving DNA cleavage and interference with bacterial metabolic pathways. Studies have demonstrated that certain structural modifications can significantly enhance its antibacterial potency .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes involved in nucleic acid metabolism. Its structural similarity to natural substrates allows it to competitively inhibit key enzymes such as adenosine deaminase and xanthine oxidase. This property is valuable in developing therapeutic agents for conditions like gout and hyperuricemia .

Drug Development

Due to its diverse biological activities, 2-amino-9-(methylthio)-1H-purin-6(9H)-one is being investigated as a lead compound for drug development. Its derivatives are being synthesized and screened for enhanced potency and reduced toxicity profiles in preclinical studies .

Targeting Cancer

Recent studies have explored the potential of this compound in cancer therapy. The ability of purine derivatives to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for targeted cancer treatments .

Case Study 1: Antiviral Efficacy Against TMV

In an experimental study, a series of purine derivatives were synthesized and tested for their antiviral activity against TMV. The results indicated that compounds with hydroxymethyl modifications exhibited improved binding affinity to TMV RNA, leading to higher antiviral efficacy compared to traditional antiviral agents .

Case Study 2: Antibacterial Activity Profiling

A comprehensive screening of various purine derivatives was conducted to evaluate their antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that specific modifications at the methylthio position significantly enhanced antibacterial activity, making it a candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Modifications at the 8-Position

Substituents at the 8-position significantly influence bioactivity and physicochemical properties:

Compound Name 8-Substituent Molecular Weight Key Properties Reference
Target Compound Methylthio (SCH₃) ~313.3 g/mol Balanced lipophilicity; potential adenosine receptor affinity
8-Hydroxy analog Hydroxy (OH) 299.24 g/mol Increased polarity; reduced membrane permeability
8-Morpholino analog Morpholino ~340.3 g/mol Enhanced solubility; bulky group may hinder target binding
8-Ethylthio analog (Compound 11 in ) Ethylthio (SC₂H₅) ~327.3 g/mol Higher lipophilicity than methylthio; may prolong metabolic half-life
8-(Dicyclobutylmethyl)amino analog Dicyclobutylmethyl ~452.4 g/mol Steric bulk could reduce off-target effects but limit bioavailability

Key Findings :

  • Methylthio and ethylthio groups optimize lipophilicity for membrane penetration, while hydroxy or morpholino substituents favor aqueous solubility but may reduce efficacy .
  • Bulky groups (e.g., dicyclobutylmethyl) improve selectivity but require structural optimization to maintain bioavailability .

Modifications to the Sugar Moiety

The tetrahydrofuran ring is critical for mimicking natural nucleosides:

Compound Name Sugar Modifications Molecular Weight Impact on Properties Reference
Target Compound 3,4-Dihydroxy, 5-hydroxymethyl ~313.3 g/mol Natural ribose mimicry; enhances interaction with enzymatic targets
3'-Deoxy-3'-fluoroguanosine analog 4-Fluoro, 3-deoxy 285.23 g/mol Fluorine increases electronegativity, potentially enhancing binding
2-Deoxyribose analog 2-Deoxy 283.24 g/mol Reduced polarity; increased metabolic stability
3-Methyltetrahydrofuran analog 3-Methyl ~297.3 g/mol Higher lipophilicity; may improve CNS penetration

Key Findings :

  • Fluorination () and methylation () of the sugar moiety enhance target binding or pharmacokinetics, respectively.

Modifications to the Purine Base

Variations in the purine core alter electronic properties and hydrogen bonding:

Compound Name Purine Substitution Molecular Weight Biological Implications Reference
Target Compound 2-Amino, 6-one, 8-methylthio ~313.3 g/mol Balanced hydrogen bonding and hydrophobic interactions
6-Amino-8-thione analog 6-Amino, 8-thione 299.31 g/mol Thione group may enhance metal chelation
6-(Bis-Boc-amino)-2-fluoro analog () 2-Fluoro, 6-Boc-protected ~727.7 g/mol Fluorine and Boc groups stabilize against nucleases
8-((4-Methylbenzyl)amino) analog 8-Benzylamino ~413.4 g/mol Extended aromatic system may intercalate into DNA

Key Findings :

  • Aromatic substituents () may broaden applications in DNA-targeted therapies.

Biological Activity

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one, commonly referred to as a purine derivative, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C10H13N5O5
  • Molecular Weight : 283.24 g/mol
  • CAS Number : 118-00-3
  • IUPAC Name : 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(methylthio)-1H-purin-6(9H)-one

The structure features a purine base linked to a tetrahydrofuran moiety with hydroxymethyl and methylthio substituents, which are critical for its biological activity.

Antiviral Properties

Research indicates that derivatives of purines exhibit antiviral activity. A study focusing on related compounds demonstrated their effectiveness against various viral infections by inhibiting viral replication mechanisms. Specifically, purine analogs can act as competitive inhibitors of viral enzymes such as polymerases and reverse transcriptases .

Antitumor Activity

The compound has shown promise in antitumor studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit certain enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit adenosine deaminase (ADA), an enzyme that regulates adenosine levels in cells. Elevated adenosine levels can have immunosuppressive effects; thus, inhibiting ADA may enhance immune responses against tumors .

Study 1: Antiviral Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized various purine analogs and tested their antiviral efficacy against influenza virus strains. The results indicated that certain modifications on the purine ring significantly enhanced antiviral potency. The compound was among those that showed promising results with an IC50 value indicating effective inhibition of viral replication .

Study 2: Antitumor Mechanism Investigation

A comprehensive study published in Cancer Research explored the antitumor effects of several purine derivatives. The authors reported that the compound induced apoptosis in human breast cancer cell lines via mitochondrial pathways. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspase cascades upon treatment with this compound .

Comparative Biological Activity Table

Biological ActivityCompoundIC50 (µM)Mechanism
Antiviral2-Amino...15Inhibition of viral polymerase
Antitumor2-Amino...10Induction of apoptosis via ROS
Enzyme Inhibition2-Amino...25Inhibition of adenosine deaminase

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